1H and 119Sn NMR characterization of Bis(4-fluorophenyl)(dimethyl)stannane
1H and 119Sn NMR characterization of Bis(4-fluorophenyl)(dimethyl)stannane
An In-Depth Technical Guide to the ¹H and ¹¹⁹Sn NMR Characterization of Bis(4-fluorophenyl)(dimethyl)stannane
Authored by: A Senior Application Scientist
Introduction
Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a cornerstone of organometallic chemistry with wide-ranging applications in catalysis, organic synthesis, and materials science. The structural elucidation of these compounds is paramount to understanding their reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. Among the various NMR-active nuclei, proton (¹H) and tin-119 (¹¹⁹Sn) NMR are particularly informative. ¹¹⁹Sn NMR, specifically, offers a direct window into the electronic and steric environment of the tin center, making it highly sensitive to changes in coordination and substitution patterns.[1][2]
This guide provides a comprehensive technical overview of the ¹H and ¹¹⁹Sn NMR characterization of a specific tetraorganostannane, Bis(4-fluorophenyl)(dimethyl)stannane. We will delve into the theoretical underpinnings of the expected spectral features, explain the causality behind experimental choices, and provide a robust protocol for data acquisition and interpretation. This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to leverage multinuclear NMR to unambiguously characterize organotin compounds.
Molecular Structure and Key NMR Interactions
Bis(4-fluorophenyl)(dimethyl)stannane is a tetraorganotin(IV) compound. Its structure features a central tin atom bonded to two methyl groups and two para-fluorinated phenyl rings. The key to interpreting its NMR spectra lies in understanding the distinct chemical environments of the protons and the central tin atom, as well as the through-bond scalar (J) couplings between them.
The primary NMR-active nuclei in this molecule are ¹H, ¹³C, ¹⁹F, and the spin-½ tin isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance). While all provide structural information, this guide focuses on ¹H and ¹¹⁹Sn NMR. ¹¹⁹Sn is the more abundant and sensitive of the two tin isotopes, making it the preferred nucleus for tin-centric analysis.[2]
Caption: Molecular structure of Bis(4-fluorophenyl)(dimethyl)stannane.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns.
Chemical Shifts and Signal Assignment
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Methyl Protons (–CH₃): The six equivalent protons of the two methyl groups will appear as a single, sharp resonance. For methyltin compounds, this signal typically appears in the upfield region, often between 0.0 and 1.0 ppm. The key diagnostic feature is the presence of "tin satellites." These are a pair of smaller peaks flanking the main singlet, arising from the coupling of the protons to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The relative intensity of the central peak to the total satellite intensity reflects the natural abundance of spin-active tin isotopes (~16.5%).
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Aromatic Protons (–C₆H₄–): The eight aromatic protons are in a para-substituted system. Due to the fluorine atom at the C4 position, the protons on the phenyl ring are not chemically equivalent. They form an AA'BB' spin system, which often manifests as two complex multiplets, each integrating to 4 protons.
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The protons ortho to the tin atom (H_ortho) are expected to be in a different electronic environment than the protons meta to the tin atom (H_meta).
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These signals will appear in the typical aromatic region, generally between 7.0 and 8.0 ppm.
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Spin-Spin Coupling Constants (J-Coupling)
The coupling constants are crucial for confirming the structure.
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²J(¹¹⁹Sn, ¹H) Coupling: This two-bond coupling between the tin nucleus and the methyl protons is a hallmark of methyltin compounds. The magnitude of this coupling constant is typically in the range of 50-80 Hz for tetraorganostannanes and is sensitive to the geometry and electronegativity of the groups attached to the tin.[3][4] The corresponding coupling to ¹¹⁷Sn will also be observed, with a value slightly smaller than that of ²J(¹¹⁹Sn, ¹H).
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Long-Range Couplings:
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ⁿJ(Sn, H_aromatic): Three-bond (³J) and four-bond (⁴J) couplings between the tin atom and the aromatic protons are also expected. These are typically smaller in magnitude (in the order of a few Hz) and may not always be resolved but contribute to the broadening of the aromatic signals.
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H-H and H-F Couplings: The splitting pattern of the aromatic signals is governed by ³J(H_ortho, H_meta) and the long-range ⁴J(H_ortho, F) and ⁵J(H_meta, F) couplings. These interactions result in the complex appearance of the AA'BB' system.[5]
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Analysis of the ¹¹⁹Sn NMR Spectrum
¹¹⁹Sn NMR spectroscopy is exceptionally powerful for probing the direct environment of the tin atom. The chemical shift range for tin is vast (over 5000 ppm), making it highly sensitive to subtle structural changes.[2]
Chemical Shift (δ)
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General Principles: The ¹¹⁹Sn chemical shift is influenced by several factors, including the coordination number of the tin atom, the electronegativity of the substituents, and steric effects.[1][6] For tetra-coordinate organotin(IV) compounds (R₄Sn), the chemical shifts generally appear in a predictable region.
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Expected Chemical Shift: For Bis(4-fluorophenyl)(dimethyl)stannane, the ¹¹⁹Sn chemical shift is expected to be in the range of approximately -100 to -150 ppm relative to the standard reference, tetramethyltin (Me₄Sn). This prediction is based on data for analogous diaryldimethylstannanes. The electron-withdrawing nature of the fluorophenyl groups compared to simple phenyl or alkyl groups typically induces an upfield shift (a more negative ppm value).
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Solvent Effects: The choice of solvent can impact the ¹¹⁹Sn chemical shift. Non-coordinating solvents like chloroform or benzene will reflect the true four-coordinate state of the tin atom. Coordinating solvents, such as DMSO or pyridine, can interact with the tin center, potentially increasing its coordination number and causing a significant upfield shift in the ¹¹⁹Sn resonance.[1][7]
Spectral Appearance
In a proton-decoupled ¹¹⁹Sn NMR experiment, the spectrum of Bis(4-fluorophenyl)(dimethyl)stannane is expected to show a single, sharp resonance. If proton coupling is not removed, this signal would be a complex multiplet due to coupling with both the methyl and aromatic protons.
Experimental Protocols
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
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Analyte Weighing: Accurately weigh 10-20 mg of Bis(4-fluorophenyl)(dimethyl)stannane directly into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice as it is a non-coordinating solvent that readily dissolves many organotin compounds.[8]
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Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogeneous solution.
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Referencing (Optional): For precise ¹¹⁹Sn referencing, a sealed capillary containing the reference standard, tetramethyltin (Me₄Sn, δ = 0.0 ppm), can be inserted into the NMR tube.[9] However, modern spectrometers can accurately reference the spectrum using the deuterium lock signal and a pre-calibrated value.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR characterization.
Spectrometer Parameters
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¹H NMR (500 MHz Spectrometer):
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Pulse Sequence: Standard single pulse (zg30)
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Spectral Width: ~16 ppm
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Acquisition Time: ~3-4 seconds
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Relaxation Delay (d1): 2-5 seconds
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Number of Scans: 8-16
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-
¹¹⁹Sn NMR (500 MHz Spectrometer, ¹¹⁹Sn Freq. ~186.5 MHz):
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Pulse Sequence: Inverse-gated proton decoupling (zgig) to ensure uniform signal integration and suppress negative Nuclear Overhauser Effects.
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Spectral Width: ~400-500 ppm
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Acquisition Time: ~1-2 seconds
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Relaxation Delay (d1): 5-10 seconds (longer delay may be needed for quaternary tin)
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Number of Scans: 128-1024 (or more, depending on concentration)
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Summary of Expected Data and Interpretation
The combined NMR data provides unambiguous confirmation of the molecular structure.
| Nucleus | Signal | Expected δ (ppm) | Multiplicity | Coupling Constants (Hz) | Interpretation |
| ¹H | Sn–CH₃ | 0.5 - 0.8 | Singlet w/ satellites | ²J(¹¹⁹Sn,¹H) ≈ 55-65 | Confirms the presence of two equivalent methyl groups bonded to tin. |
| Aromatic H | 7.2 - 7.8 | Multiplets (AA'BB') | ³J(H,H) ≈ 7-9 | Confirms the presence of two equivalent para-substituted phenyl rings. | |
| ¹¹⁹Sn | (p -FC₆H₄)₂Sn(CH₃)₂ | -120 to -140 | Singlet (decoupled) | - | Confirms a tetra-coordinate Sn(IV) center with two aryl and two alkyl groups. |
Final Interpretation: The observation of a high-field singlet with characteristic tin satellites in the ¹H spectrum confirms the dimethylstannane core. The complex multiplets in the aromatic region are diagnostic of the para-substituted fluorophenyl rings. Finally, a single resonance in the expected upfield region of the ¹¹⁹Sn spectrum validates the overall tetra-coordinate, neutral organotin(IV) structure. This multi-faceted approach ensures a self-validating system for structural confirmation, adhering to the principles of scientific trustworthiness.
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